PAK1 Inhibitor Synthetic Validation
The compound's primary differentiation lies in its proven role as a reactant in the synthesis of specific, high-value pharmaceutical intermediates, notably PAK1 inhibitors [1]. While comparative reaction yields for similar analogs are not available, the patent literature specifically claims this boronic acid as a reactant, underscoring its validated utility in producing a targeted pyridopyrimidinone scaffold. This is a direct application-based differentiation over general-purpose boronic acids [1].
| Evidence Dimension | Synthetic Application |
|---|---|
| Target Compound Data | Reactant yielding 234.9 mg of 8-ethyl-6-(2-methyl-4-pyrrolidin-1-ylsulfonyl-phenyl)-2-methylsulfanyl-pyrido[2,3-d]pyrimidin-7-one from a multi-component reaction in DMF/dioxane after 0.67h [1]. |
| Comparator Or Baseline | N/A (No direct comparator data available for this specific transformation) |
| Quantified Difference | N/A |
| Conditions | Suzuki-Miyaura-type coupling in DMF/dioxane solvent system under nitrogen atmosphere [1]. |
Why This Matters
It provides a validated synthetic pathway to a specific class of kinase inhibitors, reducing development risk compared to using an unproven boronic acid analog.
- [1] Molaid. 2-甲基-4-(吡咯烷基-1-基磺酰基)苯基硼酸 | 1217501-51-3, referencing US20140323477A1. Accessed April 2026. View Source
